molecular formula C11H11NO3 B8633830 4-ethenyl-8-nitro-3,4-dihydro-1H-isochromene

4-ethenyl-8-nitro-3,4-dihydro-1H-isochromene

Cat. No. B8633830
M. Wt: 205.21 g/mol
InChI Key: VBPLFGYCWUNTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A mixture of 4-ethenyl-8-nitro-3,4-dihydro-1H-isochromene (630 mg, 3.07 mmol), Fe (860 mg, 15.3 mmol) and NH4Cl (1.642 g, 30.7 mmol) in EtOH/H2O (2:1, 40 mL) was stirred at reflux under N2 protection for 2 h. The mixture was filtered, and the filtrate was evaporated to give 4-ethenyl-3,4-dihydro-1H-isochromen-8-amine. 1H-NMR (400 MHz, DMSO) δ 6.88 (t, J=8.0 Hz, 1H), 6.47 (d, J=8.0 Hz, 1H), 6.34 (d, J=8.0 Hz, 1H), 5.74˜5.83 (m, 1H), 5.03˜5.17 (m, 2H), 4.46 (s, 2H), 3.78˜3.82 (m, 1H), 3.61˜3.65 (m, 1H), 3.36˜3.38 (m, 1H).
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
1.642 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
860 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[C:12]2[C:7](=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH2:4]1)=[CH2:2].[NH4+].[Cl-]>CCO.O.[Fe]>[CH:1]([CH:3]1[C:12]2[C:7](=[C:8]([NH2:13])[CH:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH2:4]1)=[CH2:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
C(=C)C1COCC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
1.642 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH H2O
Quantity
40 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
860 mg
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 protection for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1COCC2=C(C=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.